Methyl 4-amino-2-chlorobenzoate
Overview
Description
“Methyl 4-amino-2-chlorobenzoate” is a chemical compound with the CAS Number: 46004-37-9 . It is used as a reagent to synthesize selective LXR agonists that increase HDL levels and reverse cholesterol transport in mice .
Synthesis Analysis
“Methyl 4-amino-2-chlorobenzoate” can be synthesized from Methanol and 4-Amino-2-chlorobenzoic acid .Molecular Structure Analysis
The molecular formula of “Methyl 4-amino-2-chlorobenzoate” is C8H8ClNO2 . The InChI code is 1S/C8H8ClNO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 4-amino-2-chlorobenzoate” is an off-white powder . It has a molecular weight of 185.61 g/mol . The compound has a topological polar surface area of 52.3 Ų .Scientific Research Applications
Solubility and Thermodynamic Properties
- Solubility in Organic Solvents: Research indicates that compounds related to Methyl 4-amino-2-chlorobenzoate, such as 2-amino-4-chlorobenzoic acid, exhibit varying solubility in different organic solvents. This solubility varies with temperature and is essential for optimizing purification processes in the pharmaceutical industry (Li et al., 2017).
Antibacterial Applications
- Antibacterial Complexes: Novel complexes derived from related compounds show considerable antibacterial properties against a range of microorganisms, including gram-positive and gram-negative bacteria. This suggests potential applications in developing new antibacterial agents (Osarodion, 2020).
Optoelectronic Applications
- Nonlinear Optical Material: Certain derivatives, like 2-Amino 4-methylpyridinium 3-chlorobenzoate, have been studied for their potential in optoelectronics. These materials could be useful in developing new optoelectronic devices (Babu et al., 2017).
Anti-Inflammatory Properties
- Anti-Inflammatory Activity: Some synthesized compounds related to Methyl 4-amino-2-chlorobenzoate demonstrate significant anti-inflammatory activity. This opens avenues for potential pharmaceutical applications in treating inflammation-related disorders (Osarodion, 2020).
Supramolecular Chemistry
- Hydrogen Bonded Supramolecular Association: Research into the crystal structures of related compounds has provided insights into their hydrogen-bonding features, which is valuable for designing materials in supramolecular chemistry (Khalib et al., 2014).
Nitrification Inhibition
- Soil Nitrification Inhibition: Compounds like 2-amino 4-chloro 6-methyl pyrimidine, which bear similarity to Methyl 4-amino-2-chlorobenzoate, are explored as nitrification inhibitors in soil. This suggests potential agricultural applications in increasing the efficiency of nitrogenous fertilizers (Srivastava et al., 2016).
Safety And Hazards
properties
IUPAC Name |
methyl 4-amino-2-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHBGNPOIBSIOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474261 | |
Record name | methyl 4-amino-2-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-2-chlorobenzoate | |
CAS RN |
46004-37-9 | |
Record name | methyl 4-amino-2-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-Amino-2-chlorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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